molecular formula C8H6ClIO2 B3001095 Methyl 4-chloro-3-iodobenzoate CAS No. 365526-34-7

Methyl 4-chloro-3-iodobenzoate

Cat. No.: B3001095
CAS No.: 365526-34-7
M. Wt: 296.49
InChI Key: LWENYAHUBUWONE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-chlorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide.

    Coupling Reactions: Require a palladium catalyst, a boronic acid reagent, and a base like potassium carbonate in a solvent such as tetrahydrofuran.

    Reduction Reactions: Use reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Yield substituted benzoates, such as methyl 4-chloro-3-aminobenzoate.

    Coupling Reactions: Produce biaryl compounds, such as methyl 4-chloro-3-phenylbenzoate.

    Reduction Reactions: Result in the formation of methyl 4-chloro-3-iodobenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chlorine and iodine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that exerts its effects on cellular pathways.

Comparison with Similar Compounds

Methyl 4-chloro-3-iodobenzoate can be compared with other halogenated benzoates, such as:

    Methyl 4-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    Methyl 3-iodobenzoate: Lacks the chlorine atom, which may affect its binding properties and reactivity.

    Methyl 4-bromo-3-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which provide distinct reactivity and binding characteristics compared to other similar compounds.

Biological Activity

Methyl 4-chloro-3-iodobenzoate (CAS No. 365526-34-7) is an organic compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C8H6ClIO2C_8H_6ClIO_2. Its structure features a benzene ring substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively, along with a methyl ester group. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The compound can form covalent bonds with target proteins, which may inhibit their function. This is particularly relevant in enzyme inhibition studies.
  • Halogen Bonding : The presence of chlorine and iodine allows for halogen bonding, enhancing the compound's binding affinity to various molecular targets.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active benzoic acid derivatives that influence cellular pathways.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. It acts as a potential inhibitor for various enzymes, including carbonic anhydrases and bacterial topoisomerases, which are critical in cancer therapy and antibacterial treatments .

Table 1: Inhibition Potency Against Enzymes

EnzymeInhibition TypeIC50 (µM)
Carbonic Anhydrase IXCompetitive0.12
DNA GyraseDual Inhibitor<0.03125
Topoisomerase IVDual Inhibitor<0.25

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Enterococcus species. The minimal inhibitory concentrations (MICs) indicate strong antibacterial activity, suggesting its potential as a lead compound in drug development .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MDR)<0.03125
Enterococcus faecalis<0.25
Acinetobacter baumannii1–4

Case Studies

  • Carbonic Anhydrase Inhibition : A study demonstrated that this compound binds selectively to CAIX with a dissociation constant (KdK_d) of 0.08 pM, indicating its potential in anticancer therapies targeting hypoxic tumors .
  • Antibacterial Efficacy : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its dual inhibition mechanism on bacterial topoisomerases, which is crucial for DNA replication .

Applications in Drug Development

Due to its unique properties and biological activities, this compound serves as a valuable building block in pharmaceutical synthesis. It is being explored for developing new drugs aimed at treating cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-chloro-3-iodobenzoate, and what methodological considerations are critical for regioselective iodination?

this compound can be synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation. A key example involves iodination using iodine monochloride (ICl) in acetic acid and chloroform, as demonstrated in the synthesis of structurally similar iodinated benzoates . For regioselectivity, the chloro substituent at the 4-position directs iodination to the 3-position due to its electron-withdrawing nature. Reaction temperature (0–25°C) and stoichiometric control of ICl are critical to minimize di-iodination byproducts.

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., downfield shifts for iodine at ~90–100 ppm in 13^13C NMR).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (296.49 g/mol, C8_8H6_6ClIO2_2) .
  • X-ray crystallography : Determines crystal packing and bond angles (e.g., C–I bond length ~2.09 Å, as seen in analogous iodobenzoates) .
  • Melting point analysis : Compare with literature values (e.g., CRC Handbook data for similar halobenzoates) .

Q. How does the ester group in this compound influence its reactivity in hydrolysis or nucleophilic substitution reactions?

The methyl ester undergoes hydrolysis under acidic (H2_2SO4_4/H2_2O) or basic (NaOH/MeOH) conditions to yield 4-chloro-3-iodobenzoic acid. The iodo and chloro substituents slow hydrolysis compared to non-halogenated esters due to electron withdrawal. For nucleophilic substitution, the iodo group is more reactive than chloro in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring Pd catalysts and mild bases like K2_2CO3_3 in THF/H2_2O .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Avoiding heat/sparks (decomposition risks) .
  • Using fume hoods and PPE (gloves, goggles) due to potential iodine vapor release.
  • Storing in amber vials at 2–8°C to prevent light-induced degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity and electronic effects in this compound derivatives?

Density functional theory (DFT) calculates Fukui indices to identify electrophilic sites, confirming iodination preference at the 3-position. The electron-withdrawing chloro group deactivates the ring, while the ester’s meta-directing effect further guides substitution. Studies using the B3LYP/6-31G* basis set correlate well with experimental regioselectivity .

Q. What strategies address contradictions in spectroscopic data for this compound analogs?

Discrepancies in NMR or IR spectra may arise from solvent polarity or crystallinity. For example, chloroform-d1_1 vs. DMSO-d6_6 can shift proton signals by 0.1–0.3 ppm. Cross-validate using multiple techniques (e.g., X-ray for conformation, HPLC for purity >98%) .

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to its fluoro or bromo analogs?

The iodo group undergoes coupling at lower temperatures (50–80°C) than bromo analogs (100–120°C) due to weaker C–I bonds. However, steric hindrance from the 4-chloro substituent may reduce yields. Comparative studies with methyl 4-fluoro-3-iodobenzoate (CAS 1121586-29-5) show faster kinetics for iodine in Stille couplings .

Q. What role does this compound play in synthesizing complex heterocycles or pharmaceutical intermediates?

It serves as a building block for:

  • Anticancer agents : Iodine participates in Sonogashira couplings to attach alkynyl groups.
  • Polycyclic ethers : Used in Ullmann reactions to form biaryl ether linkages, as seen in chromeno-oxazine derivatives .

Q. How can isotopic labeling (e.g., 13^{13}13C or 125^{125}125I) of this compound aid in metabolic or mechanistic studies?

125^{125}I-labeled derivatives track biodistribution in vivo via gamma counting. 13^{13}C-labeled esters (e.g., 13^{13}CH3_3 groups) analyze hydrolysis pathways using 13^13C NMR .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

Key issues include:

  • Byproduct formation : Optimize ICl stoichiometry to prevent di-iodination.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity.
  • Yield variability : Control humidity to avoid ester hydrolysis during workup .

Properties

IUPAC Name

methyl 4-chloro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWENYAHUBUWONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-iodobenzoic acid (500 mg, 1.77 mmol, 1.00 equiv), methanol (20 mL), and concentrated sulfuric acid (0.35 g, 2.00 equiv) was heated to reflux overnight in an oil bath. The resulting mixture was concentrated in vacuo and diluted with 50 mL of ethyl acetate. The organic layer was washed with 3×20 mL of water and 3×20 mL of saturated aqueous sodium carbonate. The mixture was dried over anhydrous sodium sulfate and concentrated in vacuo, resulting in 0.52 g (99%) of methyl 4-chloro-3-iodobenzoate as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-3-iodo-benzoic acid (5.31 g, 18.8 mmol) was dissolved in methanol (50 mL) and concentrated sulfuric acid (3 mL) was carefully added. The solution was stirred at 80° C. for 4 hours, then cooled to room temperature and the volatile organics were removed under reduced pressure. The residue was partitioned between EtOAc (50 mL) and water (50 mL) and the organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2; 0-10% EtOAc in hexanes) to yield 5.32 g (95%) of the title compound as an oil. 1H NMR (400 MHz, Chloroform-d) δ 8.54 (d, J=2.0 Hz, 1H), 7.96 (dd, J=8.4, 2.0 Hz, 1H), 7.53 (d, J=8.4 Hz, 1H), 3.94 (s, 3H).
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
95%

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